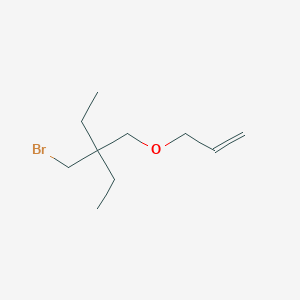
3-((Allyloxy)methyl)-3-(bromomethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with the molecular formula C8H15BrO It is a brominated derivative of butane, featuring both an allyloxy and a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-1-(prop-2-en-1-yloxy)butane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The allyloxy group can be oxidized to form epoxides or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation: Epoxides and diols are common products.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl and allyloxy groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-2-methylpropane: Similar in structure but lacks the allyloxy group.
2-bromo-2-methylbutane: Similar but with different alkyl substituents.
1-(bromomethyl)-2-(prop-2-en-1-yl)benzene: Contains a benzene ring instead of an alkyl chain.
Uniqueness
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is unique due to the presence of both a bromomethyl and an allyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-(prop-2-enoxymethyl)pentane |
InChI |
InChI=1S/C10H19BrO/c1-4-7-12-9-10(5-2,6-3)8-11/h4H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
AUHSAUJPGMJARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COCC=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





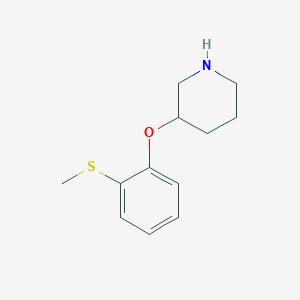

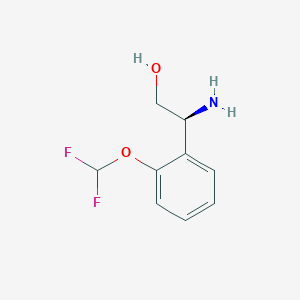
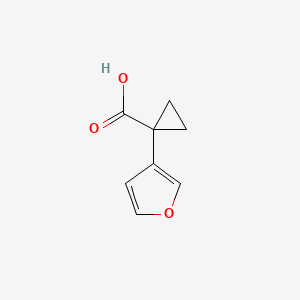
![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)

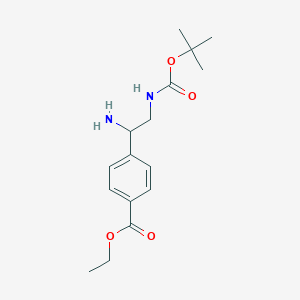


![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

